molecular formula C8H4N2O8 B14618472 2,3-Dinitrobenzene-1,4-dicarboxylic acid CAS No. 59989-97-8

2,3-Dinitrobenzene-1,4-dicarboxylic acid

Cat. No.: B14618472
CAS No.: 59989-97-8
M. Wt: 256.13 g/mol
InChI Key: ANTJQCOLMJGTFH-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzene-1,4-dicarboxylic acid is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two nitro groups (-NO2) and two carboxylic acid groups (-COOH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically involves the nitration of benzene derivatives. One common method is the nitration of benzene-1,4-dicarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dinitrobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dinitrobenzene-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dinitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

59989-97-8

Molecular Formula

C8H4N2O8

Molecular Weight

256.13 g/mol

IUPAC Name

2,3-dinitroterephthalic acid

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)

InChI Key

ANTJQCOLMJGTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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